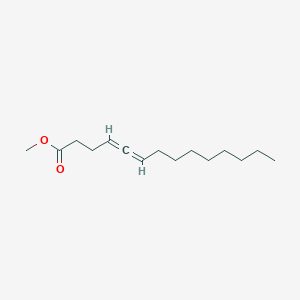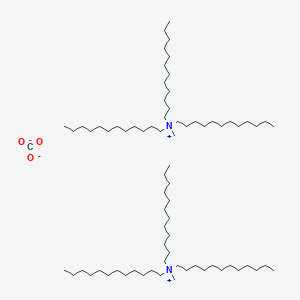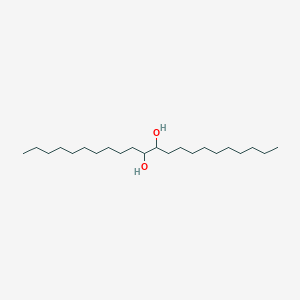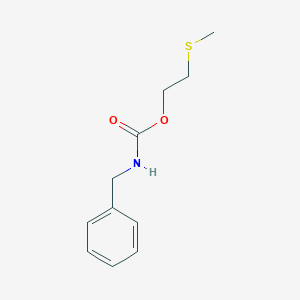
4-(2-Chlorophenyl)iminopentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)iminopentan-2-one is an organic compound with the molecular formula C11H12ClNO It is characterized by the presence of a chlorophenyl group attached to an imine and a pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)iminopentan-2-one typically involves the bromination of 2-chlorophenyl cyclopentyl ketone followed by a reaction with methylamine . This method, however, involves the use of toxic bromine and requires high temperatures, which can be challenging in terms of safety and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route to ensure higher yields and safer reaction conditions. This might include the use of alternative reagents or catalysts to replace toxic bromine and reduce the reaction temperature.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)iminopentan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)iminopentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloropentan-2-one: A structurally similar compound with a chlorinated pentanone structure.
2-Chlorophenyl cyclopentyl ketone: A precursor in the synthesis of 4-(2-Chlorophenyl)iminopentan-2-one.
Uniqueness
This compound is unique due to the presence of both an imine and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
| 108315-80-6 | |
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)iminopentan-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
RGQHYBBAWAOOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1Cl)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)






